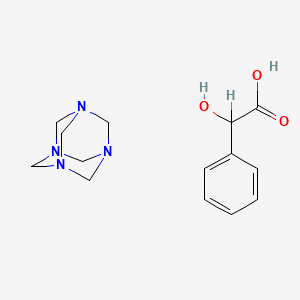

Methenamine mandelate

Description

See also: Methenamine (has active moiety); this compound; Sulfamethizole (component of).

Properties

IUPAC Name |

2-hydroxy-2-phenylacetic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.C6H12N4/c9-7(8(10)11)6-4-2-1-3-5-6;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-5,7,9H,(H,10,11);1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNFIJPHRQEWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40941180 | |

| Record name | Hydroxy(phenyl)acetic acid--1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-23-5, 6754-75-2, 19442-87-6 | |

| Record name | Methenamine mandelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, α-hydroxy-, compd. with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6754-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methenamine mandelate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethylenetetramine, mandelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy(phenyl)acetic acid--1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methenamine mandelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHENAMINE MANDELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/695N30CINR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methenamine Mandelate: A Technical Guide to its pH-Dependent Mechanism of Action in the Urinary Tract

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methenamine (B1676377) mandelate (B1228975) is a urinary antiseptic agent utilized for the prophylaxis and suppression of recurrent urinary tract infections (UTIs).[1][2] Its efficacy is not derived from direct antimicrobial action but from its function as a prodrug. In the acidic environment of the lower urinary tract, methenamine mandelate undergoes hydrolysis to produce formaldehyde (B43269), a potent, non-specific bactericidal agent.[2][3][4] This guide provides a detailed examination of this mechanism, focusing on the critical role of urinary pH, the kinetics of formaldehyde generation, and the subsequent antimicrobial action. It includes quantitative data, detailed experimental protocols for assessing its activity, and diagrams illustrating the core chemical pathways and experimental workflows.

Core Mechanism of Action

Methenamine itself is an inactive compound that is absorbed from the gastrointestinal tract and rapidly excreted by the kidneys into the urine.[1][3] The therapeutic activity of this compound is entirely dependent on its chemical decomposition within the acidic milieu of the urine to generate formaldehyde.[5][6]

2.1 The Role of Acidic Urine

The conversion of methenamine to formaldehyde is a pH-dependent hydrolysis reaction.[3][4][7] This reaction is catalyzed by hydrogen ions (H⁺) and only occurs at a significant rate when the urinary pH is below 6.0.[4][5][8] The mandelate salt component of the formulation contributes to creating an acidic environment, which is essential for the activation of the methenamine moiety.[5][9] The reaction proceeds as follows:

(CH₂)₆N₄ (Methenamine) + 6H₂O --(H⁺, pH < 6.0)--> 6HCHO (Formaldehyde) + 4NH₃ (Ammonia)[3][10]

2.2 Formaldehyde-Mediated Bactericidal Effect

The generated formaldehyde is a powerful, broad-spectrum antimicrobial agent.[3][11] Its mechanism of action is non-specific; it denatures bacterial proteins and nucleic acids through alkylation of amino and sulfhydryl groups of proteins and the ring nitrogen atoms of purine (B94841) bases.[5][9][12] This irreversible cross-linking and denaturation of essential macromolecules disrupts cellular function, leading to bacterial cell death.[11][12] A key advantage of this non-specific mechanism is that bacteria do not develop resistance to formaldehyde, making it a valuable agent for long-term prophylactic use.[4][8][9]

Caption: Chemical pathway of methenamine activation and its bactericidal mechanism.

Quantitative Data: pH-Dependent Formaldehyde Generation

The rate of methenamine hydrolysis and the resultant concentration of formaldehyde are critically dependent on urinary pH. Lower pH values significantly accelerate the reaction, leading to higher, more effective concentrations of the active agent.

| Parameter | pH 5.0 | pH 5.7 - 5.85 | pH 6.0 | pH 6.5 |

| Half-life of Methenamine Conversion | ~20 hours[7] | - | - | ~400 hours[7] |

| Methenamine Conc. for Bactericidal Effect | - | >0.6 - 1.0 mg/mL[13] | 0.75 mg/mL[7] | - |

| Time to Achieve Bactericidal Conc. | - | - | ~3 hours[7] | - |

| Typical Formaldehyde Conc. Achieved | - | >25 µg/mL[13] | 18-60 µg/mL (with 2g/day dose)[8] | - |

| Minimum Bactericidal Concentration | >25 µg/mL[14] | >25 µg/mL[14] | >28 µg/mL[7] | - |

Experimental Protocols

Investigating the efficacy of this compound requires specialized in vitro models that simulate the conditions of the urinary bladder. Standard antimicrobial susceptibility tests are not suitable as they do not account for the required conversion of the prodrug.

4.1 Protocol for In Vitro Simulation of Formaldehyde Generation and Antibacterial Effect

This protocol is adapted from methodologies designed to simulate the dynamic environment of the human urinary tract.[13]

Objective: To determine the concentration of formaldehyde generated from methenamine at a specific urinary pH and to quantify its antibacterial effect over time.

Materials:

-

Freshly collected human urine or synthetic urine.

-

This compound powder.

-

1 N HCl and 1 N NaOH for pH adjustment.

-

Culture of a uropathogenic strain (e.g., Escherichia coli ATCC 25922).

-

Brain Heart Infusion (BHI) broth.

-

Spectrophotometer and reagents for formaldehyde quantification (see Protocol 4.2).

-

Incubator (37°C), sterile flasks, and standard microbiology plating supplies.

Methodology:

-

Urine Preparation: Pool and sterilize (by filtration) human urine. Adjust the pH to the desired level (e.g., pH 5.7) using 1 N HCl or 1 N NaOH.[13]

-

Methenamine Addition: Dissolve this compound in the pH-adjusted urine to achieve a target concentration (e.g., 1.0 mg/mL).[13] A control flask with pH-adjusted urine but no methenamine should be prepared in parallel.

-

Bacterial Inoculation: Grow the test organism overnight in BHI broth. Inoculate both the methenamine-containing urine and the control urine with the bacterial culture to a final density of approximately 10⁵ colony-forming units (CFU)/mL.

-

Incubation: Incubate all flasks at 37°C with gentle shaking.

-

Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 6 hours), aseptically remove aliquots from each flask for two separate analyses:

-

Formaldehyde Quantification: Process the sample immediately as described in Protocol 4.2 to determine the formaldehyde concentration.

-

Bacterial Viability: Perform serial dilutions of the sample in sterile saline and plate onto nutrient agar (B569324) to determine the CFU/mL.

-

-

Data Analysis: Plot the concentration of formaldehyde versus time. On a separate graph, plot the log(CFU/mL) versus time for both the test and control conditions to evaluate the bactericidal or bacteriostatic effect.

4.2 Protocol for Spectrophotometric Quantification of Formaldehyde in Urine

This method allows for the specific measurement of formaldehyde, even in the presence of unhydrolyzed methenamine.[15]

Objective: To quantify the concentration of formaldehyde in a urine sample containing methenamine.

Reagents:

-

Tryptophan solution.

-

Concentrated Sulfuric Acid (H₂SO₄).

-

Ferric Chloride (FeCl₃) solution.

-

Mercuric Chloride (HgCl₂) solution (for precipitation of methenamine).

-

Formaldehyde standard solutions.

Methodology:

-

Sample Preparation: To an aliquot of the urine sample, add mercuric chloride solution to precipitate the unhydrolyzed methenamine. Centrifuge and collect the supernatant. Repeat this precipitation step two more times to ensure complete removal of methenamine.[15]

-

Color Reaction: Add tryptophan solution to the methenamine-free supernatant, followed by the addition of sulfuric acid and ferric chloride.[15]

-

Incubation: Allow the color to develop according to the specific validated method.

-

Measurement: Measure the absorbance of the solution at the appropriate wavelength using a spectrophotometer.

-

Quantification: Determine the formaldehyde concentration by comparing the sample's absorbance to a standard curve prepared using known concentrations of formaldehyde.

Caption: Experimental workflow for in-vitro analysis of methenamine's efficacy.

Conclusion

The therapeutic efficacy of this compound is a direct consequence of a pH-dependent chemical reaction localized to the urinary tract. Its conversion to the non-specific bactericidal agent formaldehyde in acidic urine (pH < 6.0) provides a unique mechanism of action that circumvents the common pathways of antibiotic resistance. A thorough understanding of the kinetics of this conversion is essential for its proper clinical application and for the development of novel urinary antiseptics. The experimental protocols detailed herein provide a framework for the quantitative evaluation of methenamine's activity and the screening of related compounds in a clinically relevant context.

References

- 1. Articles [globalrx.com]

- 2. Articles [globalrx.com]

- 3. What is the mechanism of Methenamine Hippurate? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug therapy reviews: this compound and methenamine hippurate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of urine pH and ascorbic acid on the rate of conversion of methenamine to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. The Forgotten Role of Methenamine to Prevent Recurrent Urinary Tract Infection: Urgency for Reuse 100 Years After Discovery - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]

- 10. Methenamine - Wikipedia [en.wikipedia.org]

- 11. Antimicrobial Preservatives and Additives – Aldehydes - Situ Biosciences [situbiosciences.com]

- 12. Formaldehyde | Basicmedical Key [basicmedicalkey.com]

- 13. journals.asm.org [journals.asm.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Simultaneous determination of methenamine and formaldehyde in the urine of humans after methenamine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Methenamine Mandelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Methenamine (B1676377) Mandelate (B1228975), a urinary tract antiseptic. The information presented herein is intended for a technical audience in the fields of chemical research, pharmaceutical sciences, and drug development. This document details established synthesis methodologies, purification protocols, and analytical techniques for the characterization and quality control of the final product.

Chemical Synthesis of Methenamine Mandelate

This compound [(C₆H₁₂N₄)·(C₈H₈O₃)] is the salt formed from the reaction of the heterocyclic organic compound methenamine (also known as hexamethylenetetramine) and mandelic acid.[1] Two primary synthetic routes are commonly employed for its preparation: the direct reaction of methenamine with mandelic acid and a one-pot synthesis commencing from paraformaldehyde and ammonia (B1221849).

Synthesis from Methenamine and Mandelic Acid

This method involves the direct acid-base reaction between methenamine and mandelic acid in a suitable solvent.

-

Reaction Setup: To a stirred suspension of methenamine (0.165 mole, 23.0 g) in 160 ml of methyl ethyl ketone, bring the mixture to a boil.[2]

-

Addition of Mandelic Acid: Slowly add a hot suspension of l-mandelic acid (0.16 mole, 25 g) in 60 ml of methyl ethyl ketone to the boiling methenamine suspension.[2]

-

Crystallization: Remove the heat source and continue stirring the mixture as it cools to room temperature.[2][3]

-

Isolation: Cool the mixture in an ice-water bath to maximize crystal formation.[2][3]

-

Filtration and Washing: Collect the resulting white crystals by filtration. Wash the crystals with a small amount of cold methyl ethyl ketone, followed by anhydrous ether.[2]

-

Drying: Dry the purified this compound crystals under vacuum at 50°C for 4.5 hours.[2]

A similar procedure can be followed using other solvents such as acetone, ethanol, or isopropanol (B130326).[3]

One-Pot Synthesis from Paraformaldehyde and Ammonia

This process offers an efficient alternative by generating methenamine in situ from paraformaldehyde and ammonia, followed by the reaction with mandelic acid without the need to isolate the intermediate methenamine.[4]

-

Methenamine Formation: In a suitable reactor, charge paraformaldehyde (60 g), n-butanol (120 mL), and water (20 mL). Bubble ammonia gas through the slurry while maintaining the temperature below 40°C. After the ammonia addition is complete, warm the reaction mixture to 65-85°C and hold for at least 30 minutes.[4]

-

Water Removal: Heat the resulting solution to reflux and remove water via azeotropic distillation. Subsequently, remove the butanol by distillation.[4] The water content should be minimal (e.g., measured by Karl Fischer titration to be around 0.08 wt%).[4]

-

Reaction with Mandelic Acid: To the reaction slurry containing the in situ formed methenamine, add a solution of mandelic acid (48.4 g) in isopropyl alcohol (145 mL).[4]

-

Dissolution and Crystallization: Warm the mixture to 80-90°C and maintain this temperature until all solids dissolve.[4] Allow the solution to cool slowly to 22-30°C to induce crystallization. A controlled cooling period of approximately 120 minutes from 70°C to 30°C is recommended.[4]

-

Isolation and Washing: Collect the precipitated solid by vacuum filtration and wash the filter cake with isopropyl alcohol (93 mL).[4]

-

Drying: Dry the product under vacuum at 60-65°C overnight with a slight nitrogen purge to yield this compound as a white solid.[4] An uncorrected yield of 88.0% has been reported for this method.[4]

Purification of this compound

Recrystallization is the primary method for the purification of crude this compound. The choice of solvent is critical to ensure high recovery of the purified product with minimal impurities.

Experimental Protocol for Recrystallization:

-

Solvent Selection: Methyl ethyl ketone and isopropanol are effective solvents for the recrystallization of this compound.[2][4] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[5][6]

-

Dissolution: In a suitable flask, dissolve the impure this compound in a minimal amount of the chosen hot solvent (near its boiling point).[5]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[5]

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. This slow cooling promotes the formation of large, pure crystals.[5]

-

Cooling: To maximize the yield, further cool the solution in an ice bath.[5]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[5]

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Analytical Methods for Characterization and Quality Control

A variety of analytical techniques are employed to confirm the identity, purity, and quantity of this compound.

High-Performance Liquid Chromatography (HPLC)

An ion-exchange HPLC method is suitable for the determination of methenamine in this compound preparations.[7][8][9]

| Parameter | Specification |

| Column | Zorbax SCX-300 |

| Mobile Phase | Acetonitrile : 0.1M Sodium Perchlorate Monohydrate (pH 5.8) (70:30, v/v) |

| Flow Rate | 1 mL/min |

| Detection | UV at 212 nm |

| Linear Range | 0.25-50 mM for methenamine and this compound standards |

| Intra-day Precision (RSD) | <1.25% |

| Inter-day Precision (RSD) | <1.85% |

| Accuracy (Recovery) | 99-101% |

Table 1: HPLC Parameters for the Analysis of this compound.[7][8][9]

Spectroscopic Methods

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule and serves as a confirmation of the chemical structure by comparing the spectrum of the synthesized product with that of a reference standard.[10][11] The USP monograph for this compound Tablets specifies the use of IR absorption for identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms.[10][12][11]

Titration Methods (USP Assay)

The United States Pharmacopeia (USP) provides titration methods for the assay of this compound.[13]

-

Assay for this compound: A potentiometric titration with 0.05 N silver nitrate (B79036) in dehydrated alcohol is used. Each mL of 0.05 N silver nitrate is equivalent to 7.308 mg of C₆H₁₂N₄·C₈H₈O₃.[13]

-

Mandelic Acid Content: The mandelic acid content is determined by a potentiometric titration with 0.05 N ceric ammonium (B1175870) nitrate. Each mL of 0.05 N ceric ammonium nitrate is equivalent to 3.804 mg of C₈H₈O₃.[13]

Physical Properties

| Property | Specification |

| Loss on Drying | Not more than 1.5% (over silica (B1680970) gel for 18 hours) |

| Residue on Ignition | Not more than 0.1% |

| Heavy Metals | Not more than 0.0015% |

Table 2: Physical Property Specifications for this compound per USP.[13]

Workflow Diagrams

Caption: Synthesis of this compound from Methenamine and Mandelic Acid.

Caption: One-Pot Synthesis of this compound.

Caption: Purification of this compound by Recrystallization.

References

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. US4001231A - Process for making a methenamine salt of an optically active acid - Google Patents [patents.google.com]

- 4. AU2017273431A1 - Processes for producing this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mt.com [mt.com]

- 7. Determination of methenamine, this compound and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C14H20N4O3 | CID 11478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. rockymountainlabs.com [rockymountainlabs.com]

- 13. ftp.uspbpep.com [ftp.uspbpep.com]

Spectroscopic Analysis of Methenamine Mandelate: A Technical Guide to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques utilized for the structural elucidation of Methenamine (B1676377) Mandelate (B1228975). The synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive confirmation of the compound's identity, purity, and ionic nature. Methenamine Mandelate is an organic salt formed from the combination of the antibacterial agent methenamine and the organic acid, mandelic acid.[1]

Structural Overview

This compound is the salt formed by the protonation of one of the nitrogen atoms of the cage-like structure of methenamine by the carboxylic acid group of mandelic acid. This ionic interaction is the key feature to be confirmed by spectroscopic analysis, in addition to the individual structures of the cation and anion.

Spectroscopic Data and Interpretation

The following sections summarize the expected quantitative data from various spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | Multiplet | 5H | Aromatic protons (C₆H₅) of mandelate |

| ~5.1 | Singlet | 1H | Methine proton (-CH(OH)-) of mandelate |

| ~4.8-5.0 | Broad Singlet | 12H | Methylene protons (-N-CH₂-N-) of methenamine |

| Variable | Broad Singlet | 2H | Hydroxyl (-OH) and Ammonium (B1175870) (N⁺-H) protons |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~175 | Carbonyl carbon (-COOH) of mandelate |

| ~140 | Quaternary aromatic carbon (C-1) of mandelate |

| ~128-129 | Aromatic CH carbons of mandelate |

| ~75 | Methylene carbons (-N-CH₂-N-) of methenamine |

| ~72 | Methine carbon (-CH(OH)-) of mandelate |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in this compound and confirming the ionic interaction between the two components. The spectrum is characterized by the presence of vibrations corresponding to both the methenamine and mandelate ions.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 (broad) | Strong | O-H stretch (hydroxyl group of mandelate) and N⁺-H stretch (ammonium of methenamine) |

| 3060-3030 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (methenamine) |

| ~1600 (asymmetric) | Strong | Carboxylate (COO⁻) asymmetric stretch |

| ~1400 (symmetric) | Strong | Carboxylate (COO⁻) symmetric stretch |

| 1250-1000 | Strong | C-N and C-O stretches |

| 730 and 695 | Strong | Monosubstituted benzene (B151609) ring C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry of the organic salt this compound, using a soft ionization technique like electrospray ionization (ESI), would be expected to show the individual ions. Hard ionization techniques would lead to fragmentation of the individual components.

Table 4: Expected Mass-to-Charge Ratios (m/z) in ESI-MS

| m/z | Ion |

| 141.12 | [Methenamine + H]⁺ |

| 151.04 | [Mandelic Acid - H]⁻ |

The fragmentation pattern under electron ionization (EI) would be complex, showing characteristic fragments for each component. For methenamine (MW=140.19), fragments would arise from the cleavage of the adamantane-like cage. For mandelic acid (MW=152.15), characteristic fragments would include the loss of water, carboxyl group, and cleavage of the phenyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used for the quantitative analysis of this compound, with the aromatic ring of the mandelate moiety being the principal chromophore. The United States Pharmacopeia (USP) monograph for this compound tablets indicates a UV absorbance maximum at approximately 257 nm, which is used for dissolution testing.[2] Other analytical methods have utilized detection at 212 nm.[3][4][5]

Table 5: UV-Vis Absorption Data for this compound

| Wavelength (λmax) | Solvent |

| ~257 nm | Water[2] |

| ~212 nm | Acetonitrile (B52724)/Water[3][4][5] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, a relaxation delay of 5 seconds to ensure full relaxation of all protons, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain a spectrum with singlets for each unique carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

FTIR Spectroscopy

-

Sample Preparation: The solid sample of this compound is finely ground and intimately mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The positions and relative intensities of the absorption bands are analyzed and compared with reference spectra and known functional group correlation tables.

Mass Spectrometry

-

Sample Preparation: For ESI-MS, a dilute solution of this compound is prepared in a suitable solvent system, such as a mixture of methanol (B129727) or acetonitrile and water, often with a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to aid ionization.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The sample solution is introduced into the ESI source. The mass spectrometer is operated in both positive and negative ion modes to detect the methenamine cation and the mandelate anion, respectively. For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the mass-to-charge ratios of the parent ions and any significant fragment ions.

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of this compound of known concentration is prepared by accurately weighing the sample and dissolving it in a suitable UV-transparent solvent (e.g., water, methanol, or a specified buffer). This stock solution is then serially diluted to prepare a series of standard solutions of decreasing concentrations.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: The spectrophotometer is blanked with the solvent used for sample preparation. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Data Analysis: The absorbance of an unknown sample solution is measured, and its concentration is determined from the calibration curve.

Visualization of Analytical Workflow and Structural Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic analysis and the relationship between the spectral data and the elucidated structure of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between spectroscopic data and structural confirmation.

Conclusion

The structural elucidation of this compound is unequivocally achieved through a multi-technique spectroscopic approach. NMR spectroscopy confirms the carbon-hydrogen framework of both the methenamine and mandelate components. FTIR spectroscopy provides critical evidence for the presence of key functional groups and, most importantly, confirms the ionic nature of the compound through the identification of carboxylate and ammonium ion vibrations. Mass spectrometry verifies the molecular weights of the individual ionic species. Finally, UV-Vis spectroscopy serves as a valuable tool for quantitative analysis, leveraging the chromophoric properties of the mandelate anion. Together, these techniques provide a robust and comprehensive analytical package for the characterization of this compound in research and quality control settings.

References

- 1. This compound | C14H20N4O3 | CID 11478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmacopeia.cn [pharmacopeia.cn]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of methenamine, this compound and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Hydrolysis Kinetics of Methenamine (B1676377) Mandelate (B1228975) to Formaldehyde (B43269)

This technical guide provides a comprehensive overview of the hydrolysis kinetics of methenamine mandelate, focusing on its conversion to the active bactericidal agent, formaldehyde. The antibacterial efficacy of this compound is entirely dependent on this chemical transformation within an acidic urinary environment. This document synthesizes key research findings, presents quantitative data in a structured format, details experimental protocols for formaldehyde quantification, and provides visual diagrams to illustrate the underlying processes.

Mechanism of Action: A pH-Dependent Prodrug

This compound is a salt of methenamine and mandelic acid. It functions as a prodrug, remaining inactive until it is excreted into the urine.[1] In an acidic environment, typically at a pH of 5.5 or less, the methenamine component of the molecule undergoes acid-catalyzed hydrolysis to produce formaldehyde and ammonia (B1221849).[1][2][3][4] Formaldehyde exerts a non-specific bactericidal effect by denaturing bacterial proteins and nucleic acids.[5][6] A significant advantage of this mechanism is that bacteria do not develop resistance to formaldehyde.[5] The mandelic acid component contributes to the antibacterial effect and helps to acidify the urine, thereby facilitating the hydrolysis of methenamine.[1][3]

The overall hydrolysis reaction is as follows:

(CH₂)₆N₄ + 6H₂O + 4H⁺ → 4NH₄⁺ + 6CH₂O

Hydrolysis Kinetics

The conversion of methenamine to formaldehyde is the rate-limiting step in its mechanism of action. In-vitro studies have established that the hydrolysis rate is primarily dependent on the methenamine moiety and the pH of the environment, rather than the specific acid salt (mandelate or hippurate).[5][7]

Reaction Order: The rate of formaldehyde formation from methenamine in urine follows apparent first-order kinetics .[7]

Influence of pH: The hydrolysis of methenamine is highly pH-dependent. The rate of formaldehyde production increases significantly as the pH decreases.[7][8] This is the cornerstone of its therapeutic use, requiring an acidic urine environment (pH < 6.0) for efficacy.[5][9] The half-life of methenamine conversion is dramatically affected by pH, as detailed in the table below. For instance, the half-life can increase approximately 20-fold, from 20 hours at pH 5.0 to 400 hours at pH 6.5.[7] This underscores the necessity of maintaining a low urinary pH for effective therapy.[7]

Influence of Temperature: The degradation of methenamine also follows the Arrhenius relationship, indicating a dependence on temperature.[8] Studies conducted at various temperatures (37.5, 47, 57, and 67°C) have allowed for the calculation of activation energy, which also varies with pH.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the hydrolysis kinetics of methenamine.

Table 1: Effect of pH on the Half-Life of Methenamine Hydrolysis

| pH | Half-Life (t½) in hours | Temperature (°C) | Reference |

| 2.0 | 1.6 | 37.5 | [8] |

| 5.0 | 20 | 37 | [7] |

| 5.8 | 13.8 | 37.5 | [8] |

| 6.5 | ~400 | 37 | [7] |

Table 2: Activation Energy for Methenamine Hydrolysis at Different pH Values

| pH | Activation Energy (Ea) in kcal/mole | Reference |

| 2.0 | 23.5 | [8] |

| 5.1 | 12.0 | [8] |

Experimental Protocols for Formaldehyde Determination

Accurate quantification of formaldehyde is essential for studying the hydrolysis kinetics of methenamine. The two most common colorimetric methods are the Nash (acetylacetone) method and the chromotropic acid method.[5]

4.1. Nash (Acetylacetone) Method

This method is based on the Hantzsch reaction, where formaldehyde reacts with acetylacetone (B45752) and ammonia to produce a yellow, fluorescent compound, 3,5-diacetyl-1,4-dihydrolutidine, which is quantified spectrophotometrically.[5]

-

Reagents:

-

Nash Reagent: Dissolve 150 g of ammonium (B1175870) acetate, 3 mL of glacial acetic acid, and 2 mL of acetylacetone in distilled water and make up to 1 L. Store in a brown bottle in a refrigerator.[5]

-

Formaldehyde Standard Solutions: Prepare a stock solution of a known formaldehyde concentration and create a series of dilutions for a standard curve.

-

Trichloroacetic Acid (TCA) solution (e.g., 10% w/v): For deproteinization of urine samples if necessary.[5]

-

-

Procedure:

-

Sample Preparation: Centrifuge the urine sample to remove any sediment. If necessary, deproteinize the supernatant by adding an equal volume of TCA solution, vortexing, and re-centrifuging.[5]

-

Reaction: To a test tube, add 2 mL of the prepared urine sample (or standard) and 2 mL of the Nash reagent.[5]

-

Incubation: Mix the contents and incubate in a water bath at 60°C for 10-15 minutes, or at 37°C for 60 minutes.[5]

-

Measurement: Allow the solution to cool to room temperature. Measure the absorbance of the yellow solution at a wavelength of 412 nm using a spectrophotometer.[5]

-

Quantification: Determine the formaldehyde concentration in the sample by comparing its absorbance to the standard curve.[5]

-

4.2. Chromotropic Acid Method

This method involves the reaction of formaldehyde with chromotropic acid in the presence of concentrated sulfuric acid to form a purple-colored complex.

-

Reagents:

-

Chromotropic Acid Reagent: Prepare a solution of chromotropic acid in water.

-

Concentrated Sulfuric Acid.

-

Formaldehyde Standard Solutions.

-

-

Procedure:

-

Reaction: Mix the sample (or standard) with the chromotropic acid reagent and carefully add concentrated sulfuric acid.

-

Incubation: Heat the mixture in a boiling water bath for 15-30 minutes.[5]

-

Measurement: Allow the solution to cool to room temperature. Measure the absorbance of the purple solution at a wavelength of 580 nm .[5]

-

Quantification: Determine the formaldehyde concentration from a standard curve.[5]

-

Conclusion

The hydrolysis of this compound to formaldehyde is a classic example of a pH-dependent prodrug activation. The kinetics of this conversion are well-characterized as apparent first-order and are critically influenced by both pH and temperature. A urinary pH below 6.0 is essential to achieve therapeutic concentrations of formaldehyde.[2][5] The rate of hydrolysis is independent of the mandelate salt in vitro, being governed by the methenamine moiety itself.[7] Understanding these kinetic parameters is vital for the effective clinical application of this compound in the prevention and suppression of chronic urinary tract infections. The experimental protocols detailed herein provide robust methods for researchers to further investigate this important urinary antiseptic.

References

- 1. This compound [dailymed.nlm.nih.gov]

- 2. Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DailyMed - this compound tablet [dailymed.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. benchchem.com [benchchem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Effect of urine pH and ascorbic acid on the rate of conversion of methenamine to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics of hydrolysis of methenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methenamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methenamine Mandelate: A Comprehensive Technical Guide to Solubility and Stability in Solvent Systems

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Methenamine (B1676377) Mandelate (B1228975) in various solvent systems. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this active pharmaceutical ingredient (API). The information presented herein is critical for formulation development, analytical method development, and ensuring the quality and efficacy of pharmaceutical products containing Methenamine Mandelate.

Core Concepts: Solubility and Stability of this compound

This compound is the salt of methenamine and mandelic acid. Its therapeutic efficacy as a urinary tract antiseptic is dependent on its ability to hydrolyze in acidic urine to produce formaldehyde (B43269), which possesses nonspecific bactericidal activity. Understanding the solubility and stability of this compound is paramount for developing a drug product that is both effective and stable.

Solubility dictates the dissolution rate and bioavailability of the drug. A thorough understanding of its solubility in various solvents is crucial for designing appropriate dosage forms and for developing analytical methods.

Stability is a critical quality attribute that ensures the drug product maintains its intended purity, potency, and safety throughout its shelf life. The primary stability concern for this compound is its hydrolysis, which is highly dependent on the pH of the surrounding environment.

Solubility of this compound

This compound is generally characterized as being very soluble in water.[1] While specific quantitative data in various solvents is not extensively published, the solubility of its parent compound, methenamine, provides valuable insight.

Table 1: Solubility of Methenamine (Base) in Various Solvents at 20°C

| Solvent | Solubility ( g/100 g of solvent) |

| Chloroform | 13.4 |

| Methanol | 7.25 |

| Absolute Ethanol | 2.89 |

| Acetone | 0.65 |

| Benzene | 0.23 |

| Xylene | 0.14 |

| Ether | 0.06 |

| Petroleum Ether | Near Zero |

Data sourced from PubChem CID 4101.[2]

It is important to note that the solubility of this compound as a salt may differ from that of the free base. However, the data for methenamine suggests a higher affinity for polar solvents. This compound is also known to be soluble in dimethyl sulfoxide (B87167) (DMSO).

Stability of this compound

The stability of this compound is intrinsically linked to the stability of the methenamine component, which undergoes pH-dependent hydrolysis to formaldehyde and ammonia. This conversion is the basis of its antibacterial action and is most efficient in an acidic environment.

pH-Dependent Hydrolysis

The hydrolysis of methenamine is the most significant degradation pathway for this compound. The rate of this reaction is slow at neutral or alkaline pH and increases significantly in acidic conditions. Maximum efficacy of this compound is observed at a urinary pH of 5.5 or less.

Table 2: Half-life of Methenamine Conversion to Formaldehyde at 37°C

| pH | Half-life (hours) |

| 5.0 | ~20 |

| 6.5 | ~400 |

The rate of degradation of the mandelate salt in buffer systems does not differ significantly from that of methenamine base in urine adjusted to the same pH. This indicates that the hydrolysis is primarily dependent on the methenamine moiety and the pH of the environment.

Thermal and Photostability

Official recommendations for the storage of this compound tablets are at a controlled room temperature between 15°C and 30°C in well-closed, light-resistant containers. This suggests that the compound may be sensitive to both elevated temperatures and light exposure. Forced degradation studies under thermal and photolytic stress are necessary to fully characterize its stability profile.

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[3]

Methodology:

-

Preparation of Solvent: Prepare the desired solvent system (e.g., purified water, 0.1 M HCl, phosphate (B84403) buffer pH 7.4, ethanol, methanol).

-

Addition of Excess Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed, inert container (e.g., a glass flask). The presence of undissolved solid should be visible.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A common practice is to shake for 24 to 48 hours.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation and/or filtration through a suitable membrane filter (e.g., 0.45 µm PTFE).

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Replicates: Perform the experiment in at least triplicate for each solvent system.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for quantifying the decrease in the concentration of the parent drug and the formation of degradation products over time.

Methodology:

-

Chromatographic Conditions:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase).

-

For stability studies, store aliquots of the stock solution under the desired stress conditions (e.g., different pH, temperature, light exposure).

-

At specified time points, withdraw samples, dilute them to an appropriate concentration with the mobile phase, and inject them into the HPLC system.

-

-

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound in the presence of its degradation products.[5]

Caption: Experimental Workflow for Stability Testing.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[6]

Methodology (based on ICH Q1A(R2) and Q1B guidelines): [7][8]

-

Acid and Base Hydrolysis:

-

Treat a solution of this compound with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperatures (e.g., 60°C).

-

Monitor the degradation over time. Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Expose a solution of this compound to a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Monitor the degradation over time.

-

-

Thermal Degradation:

-

Expose solid this compound to dry heat (e.g., 60°C, 80°C) for a specified period.

-

Test the samples at various time points.

-

-

Photostability:

-

Expose solid this compound and its solution to a light source that produces a combination of visible and UV light, according to ICH Q1B guidelines.[8][9] The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10]

-

A dark control sample should be stored under the same conditions to separate the effects of light and heat.

-

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. Hexamethylenetetramine | C6H12N4 | CID 4101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Determination of methenamine, this compound and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. impactfactor.org [impactfactor.org]

- 6. scispace.com [scispace.com]

- 7. database.ich.org [database.ich.org]

- 8. jordilabs.com [jordilabs.com]

- 9. database.ich.org [database.ich.org]

- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

In Vitro Antimicrobial Spectrum of Formaldehyde Released from Methenamine Mandelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methenamine (B1676377) mandelate (B1228975) is a urinary tract antiseptic that exerts its antimicrobial effect through the hydrolysis of methenamine to formaldehyde (B43269) in an acidic environment.[1] This guide provides a comprehensive overview of the in vitro antimicrobial spectrum of the formaldehyde released, detailing its mechanism of action, quantitative antimicrobial data, and the experimental protocols required for its evaluation. Formaldehyde demonstrates broad-spectrum antimicrobial activity by denaturing bacterial proteins and nucleic acids.[1][2] A key advantage of this non-specific mechanism is the low potential for the development of microbial resistance.[3] This document synthesizes available data on the minimum inhibitory and bactericidal concentrations (MIC/MBC) of formaldehyde against common urinary pathogens and provides detailed methodologies for in vitro susceptibility testing and formaldehyde quantification.

Mechanism of Action: From Methenamine Mandelate to Bactericidal Effect

This compound is a salt of methenamine and mandelic acid. In the acidic environment of the urine (pH < 6.0), the methenamine component is hydrolyzed, releasing formaldehyde and ammonia.[1][3] Formaldehyde, a potent electrophile, is the active bactericidal agent. Its antimicrobial action is non-specific and multifaceted, primarily involving:

-

Protein Denaturation: Formaldehyde reacts with primary amines and other functional groups on amino acid residues, leading to the formation of Schiff bases and methylene (B1212753) bridges.[4][5] This cross-linking alters protein structure, inactivates enzymes, and disrupts essential cellular functions.[6][7]

-

Nucleic Acid Damage: It reacts with the amino groups of purine (B94841) bases in DNA and RNA, causing alkylation and the formation of DNA-protein cross-links.[2][6] This damage inhibits DNA replication and transcription, ultimately leading to cell death.[2]

The overall process from the administration of this compound to its antimicrobial effect is a direct, pH-dependent chemical conversion rather than a complex signaling pathway.

Mechanism of this compound Action

Bacterial Resistance and Detoxification

While resistance to the non-specific action of formaldehyde is rare, some bacteria possess enzymatic pathways to detoxify it. These are primarily protective mechanisms against endogenous or environmental formaldehyde rather than resistance developed in response to methenamine therapy. The main detoxification pathways include:

-

Thiol-Dependent Pathway: The most common pathway involves the reaction of formaldehyde with glutathione (B108866) (GSH) to form S-hydroxymethylglutathione, which is then oxidized to formate.[4][5]

-

Ribulose Monophosphate (RuMP) Pathway: Formaldehyde is condensed with ribulose-5-phosphate and then enters central carbon metabolism.[4][5]

-

Pterin-Dependent Pathway: Formaldehyde reacts with tetrahydrofolate (THF) and is subsequently oxidized to formate.[4][5]

Bacterial Formaldehyde Detoxification Pathways

Quantitative Antimicrobial Data

The antimicrobial efficacy of formaldehyde is concentration-dependent. Studies have shown that a formaldehyde concentration of ≥ 25 µg/mL is required for a bacteriostatic effect, with bactericidal activity observed at concentrations greater than 28 µg/mL.[2][8][9] The following table summarizes the Minimum Inhibitory Concentration (MIC) data for formaldehyde against common urinary pathogens.

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Notes |

| Escherichia coli | 13 - 25 | >28 | A mean MIC of 13 µg/mL has been reported in a chemically defined medium resembling urine.[7] Some studies indicate a bacteriostatic concentration of ≥ 25 µg/mL is effective.[8][9] |

| Staphylococcus aureus | 156 | - | Corresponds to 0.02%.[2] |

| Pseudomonas aeruginosa | 13 - 25 | >28 | Included in studies showing a mean MIC of 13 µg/mL and effective bacteriostatic concentrations of ≥ 25 µg/mL.[7][8] |

| Klebsiella pneumoniae | 13 - 25 | >28 | Included in studies showing a mean MIC of 13 µg/mL and effective bacteriostatic concentrations of ≥ 25 µg/mL.[7][8] |

| Proteus mirabilis | 13 - 25 | >28 | Included in studies showing a mean MIC of 13 µg/mL and effective bacteriostatic concentrations of ≥ 25 µg/mL.[7][8] |

| Enterococcus faecalis | 128 | - | MIC90 value reported for formaldehyde.[10] |

| Enterococcus faecium | 128 | - | MIC90 value reported for formaldehyde.[10] |

| Candida albicans | - | - | Generally considered susceptible to formaldehyde, but specific MIC data from methenamine studies is limited. Higher concentrations may be required compared to bacteria.[11][12] |

Experimental Protocols

This section provides detailed methodologies for the in vitro evaluation of the antimicrobial spectrum of formaldehyde released from this compound.

Experimental Workflow

The overall workflow involves simulating the in vivo conditions of formaldehyde release, determining its antimicrobial activity against selected pathogens, and quantifying the formaldehyde concentration.

In Vitro Antimicrobial Spectrum Evaluation Workflow

Protocol 1: In Vitro Generation and Quantification of Formaldehyde

Objective: To generate formaldehyde from this compound in a simulated urinary environment and quantify its concentration over time.

Materials:

-

This compound powder

-

Artificial urine medium (e.g., as per CLSI M07)

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Incubator (37°C)

-

Spectrophotometer

-

Reagents for formaldehyde quantification (Chromotropic Acid Method)

-

Chromotropic acid sodium salt

-

Concentrated sulfuric acid

-

Formaldehyde standard solution

-

Procedure:

-

Preparation of Media: Prepare artificial urine medium and adjust the pH to desired levels (e.g., 5.0, 5.5, and 6.0) using HCl or NaOH.

-

Incubation: Dissolve this compound in the pH-adjusted artificial urine to achieve a clinically relevant concentration (e.g., 1 mg/mL). Incubate the solution at 37°C.

-

Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots of the incubated solution for formaldehyde quantification.

-

Quantification (Chromotropic Acid Method): a. To 1 mL of the sample (or a suitable dilution), add 0.2 mL of 1% aqueous chromotropic acid solution. b. Carefully add 4 mL of concentrated sulfuric acid and mix. c. Heat the mixture in a boiling water bath for 15-30 minutes. d. Allow the solution to cool to room temperature. e. Measure the absorbance of the resulting purple solution at 580 nm. f. Prepare a standard curve using known concentrations of formaldehyde and determine the formaldehyde concentration in the samples.[3]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of formaldehyde (released from this compound) that inhibits the visible growth of a microorganism.

Materials:

-

Formaldehyde-containing artificial urine (prepared as in Protocol 1)

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Standardized microbial inocula (~5 x 10^5 CFU/mL)

-

Incubator (35 ± 2°C)

-

Microplate reader (optional)

Procedure (Broth Microdilution):

-

Serial Dilutions: Perform two-fold serial dilutions of the formaldehyde-containing artificial urine in the wells of a 96-well plate using sterile growth medium. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well.

-

Controls: Include a positive control (medium with inoculum, no drug) and a negative control (medium only).

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours (or longer for slower-growing organisms).

-

Reading the MIC: The MIC is the lowest concentration of formaldehyde at which there is no visible growth (turbidity) of the microorganism.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of formaldehyde that kills 99.9% of the initial microbial inoculum.

Materials:

-

MIC plate from Protocol 2

-

Nutrient agar (B569324) plates

-

Sterile saline or broth

Procedure:

-

Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

-

Plating: Spot-inoculate the aliquots onto separate sections of a nutrient agar plate.

-

Incubation: Incubate the agar plate at 35 ± 2°C for 18-24 hours.

-

Reading the MBC: The MBC is the lowest concentration of formaldehyde that results in no colony growth on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.

Conclusion

The in vitro antimicrobial activity of this compound is directly attributable to the pH-dependent release of formaldehyde. This active agent possesses a broad spectrum of activity against common uropathogens, including bacteria and fungi. Its non-specific mechanism of action, involving the denaturation of proteins and nucleic acids, is a significant advantage, as the development of microbial resistance is highly unlikely. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and characterize the antimicrobial properties of formaldehyde released from this compound. The provided methodologies for in vitro susceptibility testing are essential for preclinical evaluation and for understanding the compound's potential efficacy in a clinical setting.

References

- 1. Urinary excretion of methenamine and formaldehyde: evaluation of 10 methenamine products in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Formaldehyde Stress Responses in Bacterial Pathogens [frontiersin.org]

- 5. Formaldehyde Stress Responses in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of urine pH and ascorbic acid on the rate of conversion of methenamine to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methenamine and its salts as urinary tract antiseptics: variables affecting the antibacterial activity of formaldehyde, mandelic acid, and hippuric acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Generation of formaldehyde from methenamine: effect of pH and concentration, and antibacterial effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Generation of Formaldehyde from Methenamine: Effect of pH and Concentration, and Antibacterial Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [Microbial resistance to formaldehyde. I. Comparative quantitative studies in some selected species of vegetative bacteria, bacterial spores, fungi, bacteriophages and viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ex vivo anti-microbial efficacy of various formaldehyde releasers against antibiotic resistant and antibiotic sensitive microorganisms involved in infectious keratitis - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Blueprint: A Technical Guide to Modeling Methenamine Mandelate's Interaction with Bacterial Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methenamine (B1676377) mandelate (B1228975) has long been a stalwart in the management of urinary tract infections (UTIs), valued for its unique mechanism of action that circumvents common antibiotic resistance pathways. Its efficacy lies in the in-situ generation of formaldehyde (B43269) in the acidic environment of the urinary tract. This highly reactive aldehyde acts as a non-specific biocide, targeting a broad spectrum of bacterial proteins and nucleic acids. This technical guide delves into the molecular modeling of methenamine mandelate's antibacterial activity, focusing on the interaction of its active principle, formaldehyde, with key bacterial proteins. We provide an in-depth overview of the underlying chemical principles, detailed hypothetical experimental protocols for computational analysis, and a framework for interpreting the resulting data. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and computationally model the antibacterial effects of this venerable yet effective therapeutic agent.

Introduction

This compound is a salt of methenamine and mandelic acid. The antibacterial efficacy of this compound is entirely dependent on the hydrolysis of methenamine in acidic urine (pH ≤ 5.5) to produce formaldehyde and ammonia.[1][2][3] Formaldehyde, a potent electrophile, readily reacts with nucleophilic functional groups found in essential biological macromolecules, including proteins and nucleic acids.[4][5][6] This non-specific reactivity leads to widespread cellular damage, including protein denaturation and the formation of DNA-protein crosslinks, ultimately resulting in bacterial cell death or growth inhibition.[7][8][9] A key advantage of this mechanism is the low potential for the development of bacterial resistance, a significant concern with traditional antibiotics.

Molecular modeling offers a powerful lens through which to investigate these interactions at an atomic level. By employing computational techniques such as molecular docking and molecular dynamics (MD) simulations, we can elucidate the specific binding modes, reaction energetics, and conformational changes that occur when formaldehyde interacts with bacterial proteins. This guide will focus on the theoretical application of these methods to understand the antibacterial action of formaldehyde derived from this compound.

Mechanism of Action: From Methenamine to Formaldehyde

The therapeutic action of this compound is a classic example of a prodrug strategy. Methenamine itself is inactive, but upon reaching the acidic environment of the lower urinary tract, it undergoes hydrolysis to release its active component, formaldehyde.

Hydrolysis of Methenamine

The conversion of methenamine to formaldehyde is a pH-dependent chemical reaction.[1] In acidic conditions, the tertiary amine groups of the cage-like methenamine structure are protonated, leading to the breakdown of the molecule and the release of six molecules of formaldehyde and four molecules of ammonia.

References

- 1. Kinetics of hydrolysis of methenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Generation of formaldehyde from methenamine: effect of pH and concentration, and antibacterial effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Generation of Formaldehyde from Methenamine: Effect of pH and Concentration, and Antibacterial Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Formaldehyde Stress Responses in Bacterial Pathogens [frontiersin.org]

- 5. Formaldehyde Stress Responses in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: MurA [pdb101.rcsb.org]

- 8. Development of a fixative protocol using formaldehyde and gluteraldehyde for preservation of microbial art on agar plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Mutagenicity and genotoxicity studies of Methenamine mandelate

An In-Depth Technical Guide on the Mutagenicity and Genotoxicity Studies of Methenamine (B1676377) Mandelate (B1228975)

Introduction

Methenamine mandelate is a urinary tract antiseptic that combines the antibacterial properties of methenamine and mandelic acid.[1] Its primary clinical application is for the suppression and prophylaxis of recurrent or chronic urinary tract infections (UTIs).[2][3] The therapeutic efficacy of this compound is not derived from the compound itself, but from its hydrolysis product, formaldehyde (B43269), which is generated in an acidic urine environment (pH 5.5 or less).[4][5][6] Formaldehyde is a potent, non-specific bactericidal agent that acts by denaturing bacterial proteins and nucleic acids.[7][8]

Given that formaldehyde is a well-documented mutagen and carcinogen, understanding the mutagenic and genotoxic potential of its prodrug, methenamine, is of critical importance for assessing the overall safety profile of this compound. This technical guide provides a comprehensive review of the available mutagenicity and genotoxicity data, details the experimental protocols of key assays, and visualizes the underlying mechanisms and workflows.

Mechanism of Action and Basis for Genotoxicity Concern

Upon oral administration, this compound is readily absorbed from the gastrointestinal tract.[4][5] It circulates systemically as intact methenamine and mandelic acid, remaining largely inert.[9] The methenamine component is excreted by the kidneys into the urine. In an acidic urinary environment, methenamine undergoes hydrolysis to generate ammonia (B1221849) and its active bactericidal agent, formaldehyde.[6][7]

The reaction is pH-dependent, with optimal conversion occurring at a urinary pH of 5.5 or lower.[5] One molecule of methenamine can decompose to produce six molecules of formaldehyde.[7] It is this localized production of formaldehyde within the urinary bladder that forms the basis for investigating the genotoxic potential of this compound.

Mutagenicity Studies

Mutagenicity testing is designed to assess the potential of a substance to induce genetic mutations. The most common preliminary screen is the bacterial reverse mutation assay, or Ames test.

Bacterial Reverse Mutation Assay (Ames Test)

Methenamine has been evaluated for mutagenicity using the Ames Salmonella/mammalian microsome test.[4][10] This assay utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to regain the ability to grow on an amino-acid-deficient medium.

Studies have shown that methenamine exhibits mutagenic activity at high concentrations in specific bacterial strains. The key findings are summarized below.

| Test Substance | Bacterial Strains Used | Dose Level | Metabolic Activation (S9) | Results | Reference |

| Methenamine | S. typhimurium: TA98, TA100, TA1535, TA1537, TA1538E. coli: WP2uvrA | 10,000 µ g/plate | With and Without | Mutagenic in TA98 and TA100 with S9 activation.Mutagenic in TA98 without S9 activation. | [4][9][10] |

The protocol for the Ames test generally follows OECD Guideline 471.

-

Bacterial Strains: Histidine-requiring (his- auxotrophs) strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537, TA1538) and a tryptophan-requiring (trp- auxotroph) strain of Escherichia coli (WP2uvrA) are selected. These strains cover the detection of both base-pair substitution and frameshift mutations.

-

Metabolic Activation: The test is performed both in the absence and presence of a metabolic activation system. This is typically a liver homogenate fraction (S9 mix) from rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. This system mimics mammalian metabolism, capable of converting pro-mutagens into active mutagens.

-

Exposure: The test substance (methenamine) at various concentrations, the bacterial culture, and either the S9 mix or a buffer are combined. In the plate incorporation method, this mixture is combined with molten top agar (B569324) and poured onto a minimal glucose agar plate.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to grow) on each plate is counted.

-

Evaluation Criteria: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible and significant positive response for at least one concentration point in at least one strain, with or without metabolic activation.

References

- 1. This compound | C14H20N4O3 | CID 11478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Articles [globalrx.com]

- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. This compound Tablets: Package Insert / Prescribing Info [drugs.com]

- 5. Articles [globalrx.com]

- 6. Methenamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Methenamine - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. setonpharmaceuticals.com [setonpharmaceuticals.com]

Historical development and discovery of Methenamine mandelate as a urinary antiseptic

For Immediate Release

This whitepaper delves into the historical development and seminal discoveries that established methenamine (B1676377) mandelate (B1228975) as a cornerstone urinary antiseptic. Addressed to researchers, scientists, and drug development professionals, this document provides a detailed examination of the compound's origins, mechanism of action, and the early experimental work that validated its clinical utility.

A Historical Trajectory: From Independent Discoveries to a Synergistic Combination

The story of methenamine mandelate is one of convergent scientific inquiry, beginning with the individual discoveries of its two active components: methenamine and mandelic acid.

Methenamine, a heterocyclic organic compound, was first synthesized in 1859 by Aleksandr Butlerov.[1] Its antiseptic properties were recognized decades later, and it was introduced for medical use as a urinary antiseptic in 1895 under the name Urotropin.[1] Early use demonstrated its efficacy in sterilizing urine, particularly in acidic conditions.[1]

Parallel to the development of methenamine, mandelic acid, an alpha-hydroxy acid, was discovered in 1831 by the German pharmacist Ferdinand Ludwig Winckler from the hydrolysis of an extract of bitter almonds.[2] By the early 1900s, it was recognized for its own antibacterial activity and was used in the treatment of urinary tract infections.[2]

The true innovation, however, lay in the combination of these two substances. Researchers hypothesized that the co-administration of an acidifying agent with methenamine would enhance its efficacy. This led to the development of this compound, a salt formed from methenamine and mandelic acid. This combination aimed to ensure an acidic urinary environment necessary for the activation of methenamine while also leveraging the inherent bacteriostatic properties of mandelic acid.

Mechanism of Action: A pH-Dependent Cascade

The efficacy of this compound as a urinary antiseptic is critically dependent on the acidic environment of the urine. The compound itself is inactive, functioning as a prodrug. Upon reaching the acidic milieu of the lower urinary tract (pH ≤ 5.5), methenamine undergoes hydrolysis to generate formaldehyde (B43269) and ammonia.[3][4]

Formaldehyde, a potent and non-specific bactericidal agent, exerts its antimicrobial effect by denaturing bacterial proteins and nucleic acids.[1][5] A key advantage of this mechanism is the lack of developed bacterial resistance to formaldehyde.[6]

Mandelic acid plays a dual role in this process. Firstly, it acts as a urinary acidifier, helping to maintain the low pH required for the efficient hydrolysis of methenamine.[3] Secondly, mandelic acid itself possesses bacteriostatic properties, inhibiting the growth of a range of urinary pathogens.[2][7]

Quantitative Analysis of Efficacy

The antibacterial efficacy of this compound is directly linked to the concentration of formaldehyde achieved in the urine and the urinary pH. Early in vitro and in vivo studies focused on quantifying these parameters to establish therapeutic dosages.

Formaldehyde Generation from Methenamine

The rate of formaldehyde generation from methenamine is highly dependent on pH. In vitro studies have demonstrated that as the pH of the urine decreases, the rate of hydrolysis and subsequent formaldehyde production increases significantly.

| Urinary pH | Approximate Half-life of Methenamine Hydrolysis | Percentage of Methenamine Hydrolyzed in 6 hours |

| 5.0 | 20 hours | ~20% |

| 6.0 | 400 hours | ~6% |

| 7.4 | Minimal Hydrolysis | Minimal |

Table 1: Influence of Urinary pH on the Hydrolysis of Methenamine. Data compiled from various in vitro studies.[1]

Bactericidal and Bacteriostatic Concentrations

The concentration of formaldehyde required to inhibit or kill urinary pathogens has been a subject of extensive investigation. Similarly, the bacteriostatic effectiveness of mandelic acid is also pH-dependent.

| Compound | Condition | Effective Concentration | Target Organisms |

| Formaldehyde | Bacteriostatic | ≥ 25 µg/mL | Broad spectrum of urinary pathogens |

| Formaldehyde | Bactericidal | > 28 µg/mL | Broad spectrum of urinary pathogens |

| Mandelic Acid | Bacteriostatic (pH 5.5) | 0.5% (5 mg/mL) | E. coli, S. aureus, P. vulgaris, A. aerogenes |

| Mandelic Acid | Bacteriostatic (pH 4.0-4.5) | 0.5% - 1% | E. coli, P. mirabilis, K. pneumoniae, Enterococcus spp., S. aureus, B. proteus, A. aerogenes |

Table 2: Effective Concentrations of Formaldehyde and Mandelic Acid against Urinary Pathogens.[2][7][8][9][10]

Seminal Experimental Protocols

The validation of this compound as a urinary antiseptic relied on a series of foundational in vitro and clinical studies. The methodologies employed in these early investigations, while rudimentary by modern standards, laid the groundwork for our understanding of the drug's efficacy.

In Vitro Determination of Antibacterial Activity (circa 1930s-1940s)